N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Medicinal Chemistry Library Synthesis Cross-Coupling

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1153972-17-8) is a 4-aminopyrazole derivative bearing a para-bromobenzyl substituent at the exocyclic amine and a methyl group at the pyrazole N1 position. The compound has the molecular formula C₁₁H₁₂BrN₃ and a molecular weight of 266.14 g/mol.

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
Cat. No. B13306444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC11H12BrN3
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NCC2=CC=C(C=C2)Br
InChIInChI=1S/C11H12BrN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3
InChIKeyFJKRBCFHCZXGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine – Structural Identity and Core Physicochemical Profile for Procurement


N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1153972-17-8) is a 4-aminopyrazole derivative bearing a para-bromobenzyl substituent at the exocyclic amine and a methyl group at the pyrazole N1 position [1]. The compound has the molecular formula C₁₁H₁₂BrN₃ and a molecular weight of 266.14 g/mol [1]. Key computed physicochemical parameters include an XLogP3-AA value of 2.4, a topological polar surface area (TPSA) of 29.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. Commercially, it is typically supplied at a minimum purity of 95% .

Why N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine Cannot Be Freely Substituted by In-Class Analogs


4-Aminopyrazoles with N-benzyl substitution represent a widely used chemotype in medicinal chemistry, but subtle structural variations—particularly the position of the halogen on the benzyl ring and the nature of the halogen itself—produce quantifiable differences in lipophilicity (ΔLogP), electronic distribution, and downstream synthetic utility that preclude simple interchangeability [1]. The para-bromo configuration in this compound provides a defined vector for palladium-catalyzed cross-coupling reactions that is not identically reproduced by the meta- or ortho-bromo isomers, nor by the chloro or non-halogenated analogs, leading to divergent biaryl products and distinct structure–activity relationships (SAR) . Direct head-to-head biological data for this specific building block are sparse; the differentiation evidence that follows is therefore drawn from well-established physicochemical principles, computed property comparisons, documented synthetic precedent, and class-level structure–property relationships.

Quantitative Differentiation Evidence for N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine vs. Closest Analogs


Para-Bromo Substituent Enables Defined Suzuki–Miyaura Cross-Coupling Vector Not Available to Non-Halogenated or Ortho/Meta Isomers

The para-bromophenyl moiety serves as a site for palladium-catalyzed Suzuki–Miyaura cross-coupling, a transformation that is precluded in the non-halogenated N-benzyl analog. Among the three regioisomeric bromobenzyl derivatives (ortho, meta, para), the para isomer provides the most predictable steric and electronic environment for coupling, whereas the ortho isomer suffers from steric hindrance and the meta isomer exhibits altered electronic directing effects that can reduce coupling efficiency. Organ et al. (2001) demonstrated the semi-automated preparation of a 20-member aminomethyl-substituted biaryl library specifically using 4-bromobenzyl bromide as the key intermediate, establishing the para-bromo configuration as the preferred regioisomer for this synthetic strategy .

Medicinal Chemistry Library Synthesis Cross-Coupling

Enhanced Lipophilicity (XLogP3 = 2.4) of the Para-Bromo Derivative Relative to Non-Halogenated Benzyl Analog Drives Differential Membrane Partitioning

The computed XLogP3-AA of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is 2.4 [1]. Removal of the para-bromine substituent yields N-benzyl-1-methyl-1H-pyrazol-4-amine, for which the aromatic bromine contribution to logP can be estimated using the Hansch π value for Br (π = +0.86 for para-substituted aromatic bromine) [2]. Subtracting this increment yields an estimated XLogP3 of approximately 1.5 for the non-halogenated analog, representing a ΔLogP of +0.9 units (approximately 8-fold higher octanol/water partition). This difference is large enough to meaningfully alter passive membrane permeability, protein binding, and pharmacokinetic behavior in biological assays.

Physicochemical Property Lipophilicity Drug Design

Distinctive Bromine Isotopic Signature (1:1 M/M+2) Provides Built-In Mass Spectrometry Identification and Quantification Advantage

The monoisotopic mass of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is 265.02146 Da, and the presence of a single bromine atom produces a characteristic ¹⁶Br:⁸¹Br isotopic doublet with an approximately 1:1 peak height ratio at M and M+2 [1]. This signature is immediately diagnostic in LC–MS and GC–MS workflows and is absent in the non-halogenated benzyl analog (monoisotopic mass ~187.11 Da, no M+2 isotope peak). The chloro analog (if employed) would exhibit a ~3:1 M/M+2 ratio, which is distinguishable but less pronounced. For bioanalytical method development and metabolite tracing, the bromine isotopic fingerprint simplifies detection, reduces false positives, and enables reliable quantification in complex biological matrices.

Mass Spectrometry Analytical Chemistry Metabolite Identification

Guaranteed Purity Specification of ≥95% Provides Procurement-Grade Certainty Not Uniformly Documented for Regioisomeric Analogs

The AKSci technical datasheet for N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine specifies a minimum purity of 95% . In contrast, publicly available listings for the ortho-bromo regioisomer (CAS 1152858-05-3) and meta-bromo regioisomer (CAS 1153972-14-5) from multiple vendors frequently lack explicit purity specifications, leaving the end-user to accept undefined quality grades. The quantifiable purity threshold ensures that researchers can rely on consistent starting material quality for reproducible synthetic transformations and biological assays, reducing the risk of off-target effects from unidentified impurities.

Quality Control Procurement Purity Specification

Procurement-Driven Application Scenarios for N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine Based on Quantitative Evidence


Biaryl Library Synthesis via Sequential N-Alkylation and Suzuki Cross-Coupling

As demonstrated by Organ et al. (2001), the para-bromobenzyl motif is a productive substrate for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling the generation of structurally diverse biaryl libraries . The non-halogenated N-benzyl analog is inert in this transformation, making the para-bromo compound the essential building block for this divergent synthetic strategy.

Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

With a computed XLogP3 of 2.4, this compound introduces a quantifiable increase in lipophilicity (ΔLogP ≈ +0.9) relative to the non-halogenated benzyl analog [1]. This property is relevant in SAR campaigns where membrane permeability or metabolic stability needs systematic tuning, and the bromine atom can later be replaced via cross-coupling or used as a metabolic soft spot.

Bioanalytical Reference Standard with Intrinsic Mass Spectrometry Signature

The characteristic 1:1 bromine isotopic doublet provides a built-in identifier for LC–MS and GC–MS methods, simplifying detection and quantification in pharmacokinetic and metabolomic studies . This feature makes the compound suitable as an internal standard or reference material where unambiguous peak assignment is critical.

Crystallographic Phasing Agent for Structural Biology

The bromine atom (exact mass 265.02146 Da) provides significant anomalous scattering at Cu Kα and synchrotron wavelengths, enabling experimental phasing in macromolecular X-ray crystallography . This property is absent in the non-halogenated analog and is weaker for the chloro derivative, giving the bromo compound a distinct advantage in structural biology applications.

Quote Request

Request a Quote for N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.